Corydalin

μ-Opioid Receptor Agonism Biased Signaling Analgesic Development

Corydaline ((+)-corydaline) is a tetrahydroprotoberberine alkaloid with a unique pharmacological fingerprint: G protein-biased MOR agonism (EC50=1.50μM) without β-arrestin2 recruitment, isoform-selective AChE inhibition (IC50=15μM), and CYP2C19/CYP2C9 inhibition (Ki=1.7μM/7.0μM). Unlike THP (Nav1.7-targeted) or corydine (BuChE-targeted), corydaline is the irreplaceable reference standard for biased opioid screening, Alzheimer's AChE models, and CYP-mediated DDI panels. Validated UPLC-MS/MS methods support CNS pharmacokinetic studies. Choose corydaline when your research demands defined MOR, AChE, and CYP selectivity in a single well-characterized probe.

Molecular Formula C22H27NO4
Molecular Weight 369.5 g/mol
CAS No. 518-69-4
Cat. No. B1669446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorydalin
CAS518-69-4
SynonymsCorydalin;  BRN 0096972;  BRN-0096972;  BRN0096972;  NSC 406036;  NSC-406036;  NSC406036
Molecular FormulaC22H27NO4
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC
InChIInChI=1S/C22H27NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-11,13,21H,8-9,12H2,1-5H3
InChIKeyVRSRXLJTYQVOHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Corydaline (CAS 518-69-4) Technical Differentiation Guide for Scientific Procurement


Corydaline ((+)-corydaline) is an isoquinoline alkaloid isolated from Corydalis yanhusuo with a molecular weight of 369.45 and a tetrahydroprotoberberine core scaffold [1]. Unlike structurally similar alkaloids within the Corydalis genus (e.g., tetrahydropalmatine, corydine, protopine), corydaline exhibits a distinct pharmacological signature characterized by μ-opioid receptor (MOR) G protein-biased agonism without β-arrestin2 recruitment, acetylcholinesterase (AChE) inhibition, CYP enzyme inhibition, and antiviral activity against enterovirus 71 [2][3].

Corydaline (CAS 518-69-4): Why In-Class Alkaloid Substitution Is Scientifically Unjustified


Corydalis-derived isoquinoline alkaloids cannot be substituted interchangeably due to divergent target engagement profiles, biased signaling properties, and distinct metabolic liabilities. Tetrahydropalmatine (THP) exhibits superior Nav1.7-mediated analgesia with lower cardiac risk compared to corydaline, while corydine shows ~3-fold greater MOR potency but similar biased agonism [1][2]. Corydaline uniquely combines moderate MOR G protein-biased agonism with CYP2C19/CYP2C9 inhibition (Ki = 1.7 µM and 7.0 µM, respectively)—a drug-drug interaction risk absent in THP but present in corydaline [3][4]. Additionally, corydaline inhibits AChE (IC50 = 15 µM) whereas corydine is inactive against AChE (IC50 > 100 µM) and instead targets butyrylcholinesterase [5]. Substituting one alkaloid for another without empirical justification introduces uncontrolled variables into experimental systems and compromises data reproducibility.

Corydaline (CAS 518-69-4) Quantitative Comparative Evidence: Head-to-Head Performance Metrics


Corydaline vs. Corydine: G Protein-Biased μ-Opioid Receptor Agonism with Differential Potency

Corydaline and corydine were identified as G protein-biased MOR agonists that produce antinociception without recruiting β-arrestin2, a signaling pathway associated with opioid-related adverse effects (respiratory depression, constipation). In the [35S]GTPγS functional assay, corydine displayed approximately 3-fold greater potency than corydaline (EC50 = 0.51 µM vs. 1.50 µM). Neither compound induced measurable β-arrestin2 recruitment [1].

μ-Opioid Receptor Agonism Biased Signaling Analgesic Development

Corydaline vs. Corydine: Differential Cholinesterase Isoform Selectivity

In a dose-dependent cholinesterase inhibition study, corydaline inhibited acetylcholinesterase with an IC50 of 15 ± 3 µM but was considered inactive against butyrylcholinesterase (IC50 > 100 µM). In contrast, corydine inhibited butyrylcholinesterase with an IC50 of 52 ± 4 µM but was inactive against acetylcholinesterase (IC50 > 100 µM). Bulbocapnine, a third alkaloid from the same extract, inhibited both enzymes with IC50 values of 40 ± 2 µM (AChE) and 83 ± 3 µM (BuChE) [1].

Acetylcholinesterase Inhibition Butyrylcholinesterase Alzheimer's Disease Research

Corydaline CYP Inhibition Profile: Quantitative Ki Values for Drug Interaction Risk Assessment

In human liver microsomes, corydaline potently inhibited CYP2C19-catalyzed S-mephenytoin 4'-hydroxylation with a Ki of 1.7 µM and CYP2C9-catalyzed diclofenac 4-hydroxylation with a Ki of 7.0 µM. It also demonstrated moderate inhibition of UGT1A1 (Ki = 57.6 µM) and UGT1A9 (Ki = 37.3 µM), and time-dependent inhibition of CYP3A-mediated midazolam hydroxylation (Ki = 30.0 µM) [1]. Comparative CYP inhibition data for tetrahydropalmatine and corydine are not available in the same assay system.

Drug-Drug Interaction CYP2C19 Inhibition CYP2C9 Inhibition Hepatic Metabolism

Corydaline vs. Tetrahydropalmatine: Analgesic Efficacy and Cardiac Safety Differentiation

In a formalin-induced pain model in rats, four Corydalis monomers (tetrahydropalmatine, corydaline, protopine, dehydrocorydaline) all exhibited analgesic activity via Nav1.7 channel inhibition. However, tetrahydropalmatine demonstrated superior analgesic effect and the lowest cardiac risk compared to the other three compounds. Protopine, in contrast, elevated creatine kinase-MB levels and inhibited Nav1.5 currents, indicating elevated cardiotoxicity risk [1].

Analgesic Activity Nav1.7 Channel Cardiac Safety Voltage-Gated Sodium Channels

Corydaline Pharmacokinetics: Brain Penetration and Tissue Distribution Profile

Following intravenous administration (5 mg/kg) in rats, corydaline demonstrated rapid absorption and elimination, with wide distribution into tissues including the brain. The compound exhibited blood-brain barrier penetration capability, with tissue distribution studies confirming presence in brain tissue [1]. Comparative CNS penetration data for structurally related alkaloids such as tetrahydropalmatine, corydine, or protopine were not reported in this study.

Pharmacokinetics Blood-Brain Barrier Tissue Distribution CNS Penetration

Corydaline vs. D-Corydaline and Stylopine: Nematocidal Activity and Cytotoxicity Selectivity

In an assay using third-stage larvae of Strongyloides ratti and S. venezuelensis, three isoquinoline alkaloids—protopine, D-corydaline, and L-stylopine—exhibited strong nematocidal activity with minimal cytotoxicity. The PC50/IC50 ratio was substantially more favorable for these three compounds compared to other alkaloids tested (dehydrocorydaline, papaverine), indicating a favorable selectivity index for antiparasitic activity over mammalian cell toxicity [1].

Nematocidal Activity Cytotoxicity Anthelmintic Screening Selectivity Index

Corydaline (CAS 518-69-4) Optimal Research Applications Based on Quantitative Evidence


G Protein-Biased MOR Agonist Screening and Reference Standard

Corydaline serves as a moderate-potency reference compound (EC50 = 1.50 µM) for screening G protein-biased MOR agonists that lack β-arrestin2 recruitment. Use corydaline as a positive control alongside DAMGO (full agonist, EC50 = 0.015 µM) and corydine (higher potency biased agonist, EC50 = 0.51 µM) to establish a potency ladder for characterizing novel biased ligands in [35S]GTPγS functional assays [1].

Selective Acetylcholinesterase Inhibition in Neuroscience Research

Employ corydaline (AChE IC50 = 15 ± 3 µM; BuChE IC50 > 100 µM) as a moderately potent, isoform-selective AChE inhibitor. For experimental designs requiring parallel BuChE inhibition, substitute corydine (BuChE IC50 = 52 ± 4 µM) or bulbocapnine (dual inhibitor, AChE IC50 = 40 µM, BuChE IC50 = 83 µM). This selectivity profile makes corydaline suitable for Alzheimer's disease models where AChE-specific inhibition is mechanistically informative [2].

Drug-Drug Interaction Studies Requiring CYP2C19/CYP2C9 Positive Control

Corydaline provides a validated positive control for CYP2C19 (Ki = 1.7 µM) and CYP2C9 (Ki = 7.0 µM) inhibition studies in human liver microsome assays. Its well-characterized inhibition constants enable quantitative benchmarking of test compound DDI potential. Caution is warranted in co-administration studies due to clinically relevant CYP inhibition; include corydaline in DDI screening panels as a reference inhibitor [3].

CNS Pharmacokinetic and Tissue Distribution Reference Compound

Utilize corydaline in preclinical pharmacokinetic studies where blood-brain barrier penetration is a required property. Validated UPLC-MS/MS methods exist for quantifying corydaline in rat plasma and tissues including brain, enabling its use as a reference compound for evaluating novel CNS-penetrant alkaloids or for cross-species comparative distribution studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Corydalin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.